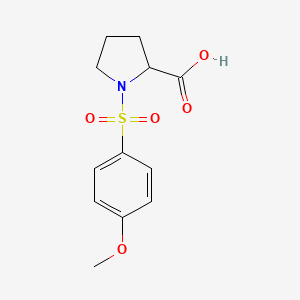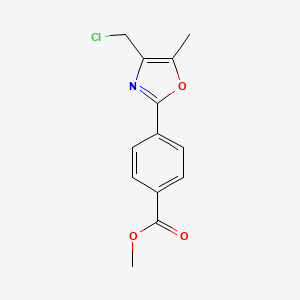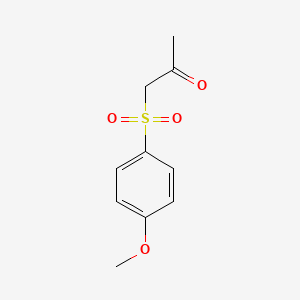
1-((4-Methoxyphenyl)sulfonyl)propan-2-one
Overview
Description
1-((4-Methoxyphenyl)sulfonyl)propan-2-one is an organic compound with the molecular formula C10H12O4S It is known for its unique chemical structure, which includes a methoxyphenyl group and a sulfonyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((4-Methoxyphenyl)sulfonyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Methoxyphenyl)sulfonyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-((4-Methoxyphenyl)sulfonyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)propan-2-one involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can influence the compound’s reactivity and stability. These interactions are crucial in determining the compound’s behavior in different chemical and biological contexts.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: Similar structure but lacks the sulfonyl group.
4-Methoxybenzenesulfonyl chloride: Precursor in the synthesis of 1-((4-Methoxyphenyl)sulfonyl)propan-2-one.
4-Methoxyphenylacetone: Similar structure with a different functional group.
Uniqueness: this compound is unique due to the presence of both the methoxy and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8(11)7-15(12,13)10-5-3-9(14-2)4-6-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYVAGABDXUVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549674 | |
| Record name | 1-(4-Methoxybenzene-1-sulfonyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65369-20-2 | |
| Record name | 1-(4-Methoxybenzene-1-sulfonyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


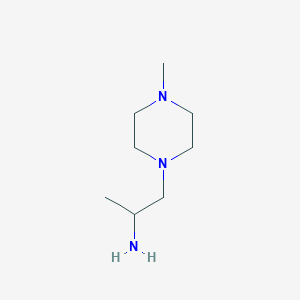
![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)
![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)
![3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3022354.png)
![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)

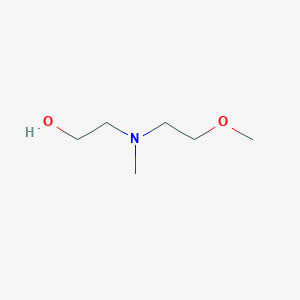
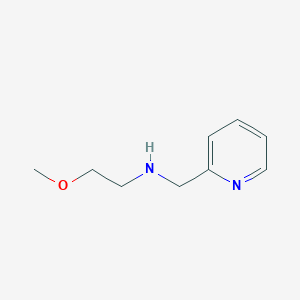
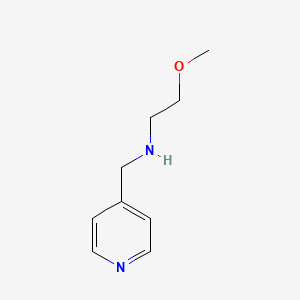
![2-methoxy-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B3022366.png)
